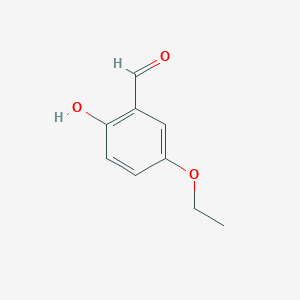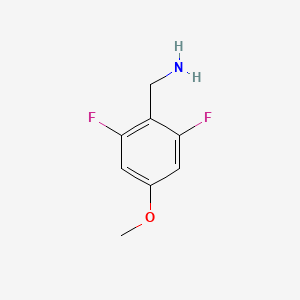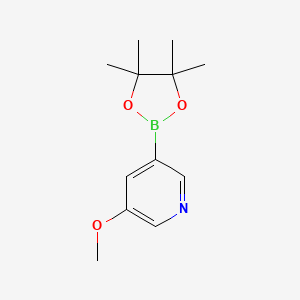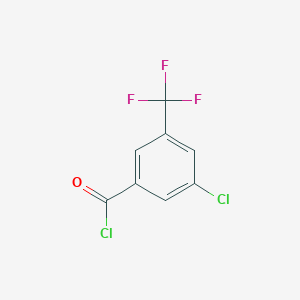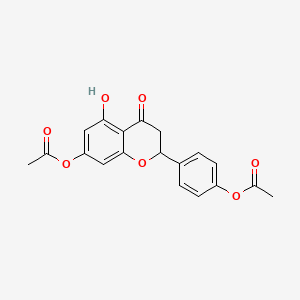
2-甲酰基苯基4-甲基苯磺酸酯
描述
2-Formylphenyl 4-methylbenzenesulfonate, also known as FMBS, is a biochemical used for proteomics research . It has a molecular formula of C14H12O4S and a molecular weight of 276.31 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Formylphenyl 4-methylbenzenesulfonate consists of 14 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure visualization is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Formylphenyl 4-methylbenzenesulfonate are not fully detailed in the available resources. It is known that it has a molecular weight of 276.31 g/mol .科学研究应用
蛋白质组学研究
2-甲酰基苯基4-甲基苯磺酸酯: 在蛋白质组学研究中被用作生化工具 。它的分子结构允许研究蛋白质相互作用和功能,尤其是在翻译后修饰和蛋白质折叠的背景下。
超分子化学
这种化合物在超分子组装体中非共价相互作用的研究中起着重要作用 。研究人员利用它来探索氢键、卤素键和π-π相互作用,这些相互作用对于理解分子结构在各种化学环境中的行为至关重要。
有机合成
在有机合成中,2-甲酰基苯基4-甲基苯磺酸酯是合成复杂分子的前体。 它在构建共价有机框架 (COFs) 方面特别有用,COFs 在气体储存、传感和催化方面有应用 。
药物化学
该化合物已被确定为潜在的酪氨酸酶抑制剂,这对于开发与色素沉着过度相关的疾病的治疗方法可能具有重要意义 。它的结构允许探索具有治疗潜力的新型合成化合物。
材料科学
2-甲酰基苯基4-甲基苯磺酸酯: 通过帮助创建具有设计拓扑结构的固态结构,有助于开发新材料 。这些材料在电子学、光子学和纳米技术方面具有潜在的应用。
分析化学
在分析化学中,该化合物被用作各种分析方法中的标准品或试剂,以量化或识别其他物质。 它定义明确的结构和性质使其适合用于光谱学和色谱法 。
生物化学
它在蛋白质组学中用作生化试剂,有助于研究蛋白质和酶及其生物学功能。 它在理解蛋白质-蛋白质相互作用和酶机制方面发挥着至关重要的作用,这对于推进生物化学研究至关重要 。
环境应用
虽然2-甲酰基苯基4-甲基苯磺酸酯的具体环境应用没有得到很好的记录,但像它这样的化合物通常用于环境化学中研究污染、开发传感器和制造可以帮助环境修复的材料 。
未来方向
属性
IUPAC Name |
(2-formylphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGJYLXLDJKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250374 | |
| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19820-56-5 | |
| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19820-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of noncovalent interactions are significant in the solid-state structure of 2-Formylphenyl 4-methylbenzenesulfonate?
A1: While 2-Formylphenyl 4-methylbenzenesulfonate itself doesn't exhibit halogen bonding due to the absence of halogens in its structure, the research highlights the importance of both halogen bonding and π-π interactions in dictating the solid-state structures of similar compounds. The study investigated a series of 2- and 4-formylphenyl arylsulfonates, including halogenated derivatives. It found that in the halogenated compounds, O...X (X = Cl and Br) and type I X...X halogen bonds play a crucial role in the crystal packing []. Furthermore, antiparallel π-stacking interactions between the arylsulfonate groups are also present and contribute to the overall stability of the structures []. These findings suggest that even in 2-Formylphenyl 4-methylbenzenesulfonate, where halogen bonding is absent, π-π interactions likely contribute to its solid-state packing. Further investigation would be needed to confirm this.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



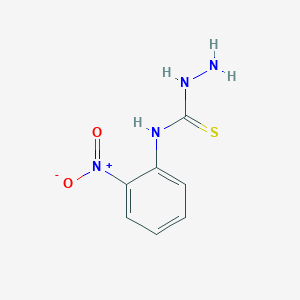

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)
